molecular formula C22H20N4O4 B1462388 7-benzyl-2-[2-(4-hydroxy-3-nitrophenyl)ethenyl]-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-ol CAS No. 1424357-72-1

7-benzyl-2-[2-(4-hydroxy-3-nitrophenyl)ethenyl]-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-ol

カタログ番号: B1462388
CAS番号: 1424357-72-1
分子量: 404.4 g/mol
InChIキー: JTYPWCVMZDPROU-VQHVLOKHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the pyrido[3,4-d]pyrimidine class, characterized by a fused bicyclic core with a benzyl group at position 7 and a substituted ethenyl group at position 2.

特性

CAS番号

1424357-72-1

分子式

C22H20N4O4

分子量

404.4 g/mol

IUPAC名

7-benzyl-2-[(E)-2-(4-hydroxy-3-nitrophenyl)ethenyl]-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C22H20N4O4/c27-20-8-6-15(12-19(20)26(29)30)7-9-21-23-18-14-25(11-10-17(18)22(28)24-21)13-16-4-2-1-3-5-16/h1-9,12,27H,10-11,13-14H2,(H,23,24,28)/b9-7+

InChIキー

JTYPWCVMZDPROU-VQHVLOKHSA-N

SMILES

C1CN(CC2=C1C(=O)NC(=N2)C=CC3=CC(=C(C=C3)O)[N+](=O)[O-])CC4=CC=CC=C4

異性体SMILES

C1CN(CC2=C1C(=O)NC(=N2)/C=C/C3=CC(=C(C=C3)O)[N+](=O)[O-])CC4=CC=CC=C4

正規SMILES

C1CN(CC2=C1C(=O)NC(=N2)C=CC3=CC(=C(C=C3)O)[N+](=O)[O-])CC4=CC=CC=C4

製品の起源

United States

生物活性

7-benzyl-2-[2-(4-hydroxy-3-nitrophenyl)ethenyl]-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-ol is a synthetic compound with notable biological activity. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula C22H20N4O4C_{22}H_{20}N_{4}O_{4} and features a complex heterocyclic structure that contributes to its biological properties. The presence of the nitrophenyl group is particularly significant for its anticancer activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The compound exhibited an IC50 value ranging from 2.43 to 14.65 µM in these cell lines, indicating significant growth inhibition .

Table 1: Cytotoxic Activity of this compound

Cell LineIC50 (µM)
MDA-MB-2312.43 - 7.84
HepG24.98 - 14.65

The mechanism of action appears to involve the induction of apoptosis in cancer cells. Studies indicated that treatment with the compound led to morphological changes consistent with apoptosis and increased caspase-3 activity at concentrations as low as 1 µM .

The compound's mechanism may involve microtubule destabilization, a common pathway for many anticancer agents. In cell-free assays, it inhibited microtubule assembly by approximately 40% at a concentration of 20 µM . Additionally, cell cycle analysis showed that it caused G2/M phase arrest in treated cells .

Case Studies

In a specific case study focusing on breast cancer models, the compound was shown to enhance apoptosis and inhibit cell proliferation effectively. The study utilized both in vitro and in vivo methodologies to assess its efficacy and safety profile.

In Vivo Studies

In vivo experiments demonstrated that the compound could significantly reduce tumor size in xenograft models without notable toxicity to normal tissues. This suggests a favorable therapeutic index.

Toxicological Profile

Despite its promising anticancer activity, the compound also presents some toxicity concerns. It is classified as harmful if swallowed and can cause skin irritation . Further toxicological assessments are necessary to evaluate its safety for clinical use.

科学的研究の応用

Anticancer Research

Recent studies have indicated that derivatives of pyrido[3,4-d]pyrimidines exhibit significant anticancer properties. The presence of the nitrophenyl group in 7-benzyl-2-[2-(4-hydroxy-3-nitrophenyl)ethenyl]-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-ol enhances its interaction with biological targets involved in cancer cell proliferation.

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that compounds with similar structures inhibited the growth of various cancer cell lines by inducing apoptosis through mitochondrial pathways .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. The hydroxyl and nitro groups may contribute to its ability to disrupt microbial cell membranes or inhibit essential enzymes.

  • Case Study : Research published in Pharmaceutical Biology reported that pyrido[3,4-d]pyrimidine derivatives showed promising antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, indicating that modifications to the structure could enhance efficacy .

Anti-inflammatory Effects

There is emerging evidence that compounds similar to this compound possess anti-inflammatory properties. The presence of hydroxyl groups is often associated with such effects.

  • Case Study : A study highlighted in Bioorganic & Medicinal Chemistry Letters found that certain pyrido derivatives effectively reduced inflammation markers in vitro and in vivo models .

Synthetic Applications

The compound can serve as a precursor for synthesizing more complex molecules in organic chemistry. Its distinct functional groups allow for various reactions such as nucleophilic substitutions and cycloadditions.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituted Pyrido[3,4-d]pyrimidin-4-ones

  • 7-Benzyl-2-[4-(trifluoromethyl)phenyl]-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one hydrochloride (CAS 1803603-84-0)
    • Key Differences :
  • Position 2: 4-Trifluoromethylphenyl replaces the ethenyl-nitrophenyl group.
  • The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the nitro-hydroxyphenyl substituent.
  • The hydrochloride salt improves aqueous solubility.
    • Molecular Weight : 421.84 (vs. ~425–430 estimated for the target compound).
    • Synthetic Relevance : Demonstrates versatility in introducing aryl groups at position 2 via coupling reactions .

Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives with Heterocyclic Substituents

  • 4-(1-(2-(1-(4-Oxo-3,4-dihydropyrido[3,4-d]pyrimidin-8-yl)-1H-pyrazol-4-yl)ethyl)piperidin-4-yl)benzonitrile (Compound 54e)
    • Key Differences :
  • Position 8: Pyrazolyl and piperidine-cyanoaryl substituents replace the benzyl group.
  • The nitrile group may enhance target binding via dipole interactions.
    • Pharmacological Insight : Designed for cell-based studies, suggesting kinase or receptor targeting .

Benzodioxol-Substituted Pyrido[1,2-a]pyrimidin-4-ones

  • 2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
    • Key Differences :
  • Core Structure: Pyrido[1,2-a]pyrimidin-4-one differs from pyrido[3,4-d]pyrimidine.
  • Therapeutic Implications: Piperazine substitutions are common in antipsychotic or antimicrobial agents .

Structural and Functional Analysis Table

Compound Name Core Structure Position 2 Substituent Position 7/8 Substituent Key Properties Reference
Target Compound Pyrido[3,4-d]pyrimidin-4-ol 2-(4-Hydroxy-3-nitrophenyl)ethenyl 7-Benzyl Polar nitro/hydroxyl groups
7-Benzyl-2-[4-(trifluoromethyl)phenyl]-...pyrido[3,4-d]pyrimidin-4-one hydrochloride Pyrido[3,4-d]pyrimidin-4-one 4-Trifluoromethylphenyl 7-Benzyl Lipophilic, salt-enhanced solubility
4-(1-(2-(1-(4-Oxo-3,4-dihydropyrido[3,4-d]pyrimidin-8-yl)-1H-pyrazol-4-yl)ethyl)piperidin-4-yl)benzonitrile Pyrido[3,4-d]pyrimidin-4-one Pyrazolyl-piperidine-cyanoaryl 8-Pyrazolyl Probable kinase inhibition
2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one 1,3-Benzodioxol 7-Piperazinyl CNS-targeting potential

Pharmacological and Physicochemical Implications

  • Solubility : The target compound’s nitro and hydroxyl groups likely reduce logP compared to the trifluoromethyl derivative, impacting bioavailability.

準備方法

Multicomponent Reaction (MCR) Approaches Using Catalysts

Multicomponent reactions involving aryl aldehydes, barbituric acid derivatives, and active methylene compounds are a common route to synthesize pyrido[3,4-d]pyrimidine derivatives. These reactions often employ heterogeneous catalysts, especially iron-based nanocatalysts, which enhance yields, reduce reaction times, and allow catalyst recyclability.

Key features of this approach:

  • Catalysts: Iron oxide nanoparticles (Fe3O4, γ-Fe2O3), zinc ferrite (ZnFe2O4), and functionalized magnetic nanoparticles (MNPs) are frequently used. These catalysts provide Lewis acid and basic sites facilitating condensation and cyclization reactions.
  • Reaction conditions: Typically performed under mild temperatures (25–80 °C) in solvents such as ethanol, water, or solvent-free conditions.
  • Yields: High isolated yields ranging from 65% to 98% have been reported depending on catalyst and conditions.
  • Catalyst reusability: Most iron-based catalysts can be reused multiple times (up to 7 or more cycles) without significant loss of activity.
  • Mechanism: Involves formation of imine intermediates followed by Knoevenagel condensation and cyclization steps.
Catalyst Type Solvent Temperature Yield (%) Reaction Time Reusability (cycles) Reference
Nano-Fe3O4 Ethanol 40 °C 65–97 22 min Not specified
ZnFe2O4 nanoparticles Solvent-free 75 °C 86–97 7–30 min Not specified
γ-Fe2O3@HAp-Ni2+ nanoparticles Ethanol Room Temp 85–95 15–35 min 6
Fe3O4@SiO2@(CH2)3-urea-SO3H/HCl MNPs Solvent-free 60 °C 90–98 15–60 min 7
Fe3O4@MCM-41@IL/Pd Solvent-free 40 °C 88–96 10 min 11

This table summarizes various iron-based catalytic systems used in the synthesis of pyrido[3,4-d]pyrimidine analogues structurally related to the target compound, highlighting their efficiency and operational conditions.

One-Pot Water-Mediated Synthesis Under Ambient Conditions

Water as a green solvent has been demonstrated to be highly effective for the synthesis of pyrido[3,4-d]pyrimidine derivatives via one-pot multicomponent reactions at room temperature without added catalysts.

Highlights:

  • Reaction components: Barbituric acid, substituted aryl aldehydes (including nitro-substituted phenyl groups), and amines.
  • Conditions: Stirring in water at ambient temperature (25–30 °C) for 10–18 hours.
  • Mechanism: Initial formation of imine intermediates via condensation of barbituric acid and amines, followed by tautomerization to enamines and subsequent condensation with aldehydes.
  • Advantages: Catalyst-free, environmentally benign, simple work-up by precipitation and washing.
  • Yields: Moderate to high yields (~70–85%) depending on substituents.
Entry Solvent Time (h) Yield (%) Notes Reference
1 Water 12 85 Ambient temperature, catalyst-free
2 Neat 24 Trace No reaction without solvent

This method is particularly suitable for synthesizing hydroxy- and nitro-substituted pyrimidine derivatives structurally akin to the target compound, emphasizing the role of water as a reaction medium.

Sequential Oxidation and Biginelli-Type Cyclization

A sophisticated approach involves the in-situ generation of benzaldehyde derivatives from benzyl halides via Kornblum oxidation, followed by Biginelli-type cyclization to form dihydropyrimidinone scaffolds.

Key aspects:

  • Step 1: Oxidation of benzyl halide to benzaldehyde under catalyst-free conditions using DMSO as solvent and microwave irradiation at 80 °C.
  • Step 2: One-pot condensation of the generated aldehyde with urea and β-ketoesters to form dihydropyrimidinones.
  • Advantages: Microwave-assisted synthesis reduces reaction time significantly; catalyst-free conditions simplify purification.
  • Relevance: The benzyl substituent introduced via this method is directly related to the 7-benzyl group in the target compound.
Parameter Condition Outcome Reference
Oxidation solvent DMSO Efficient benzaldehyde formation
Temperature 80 °C (microwave irradiation) Fast reaction
Catalyst None Catalyst-free
One-pot cyclization partners Benzaldehyde, urea, ethyl acetoacetate Dihydropyrimidinone scaffold

This method is particularly useful for introducing the benzyl moiety and constructing the pyrimidine ring system efficiently.

Summary Table of Preparation Methods

Methodology Key Reagents Conditions Advantages Yield Range (%) Reference
Iron-based nanocatalyzed MCR Aryl aldehyde, barbituric acid, malononitrile 25–80 °C, EtOH/H2O/solvent-free High yield, reusable catalyst 65–98
Water-mediated catalyst-free MCR Barbituric acid, amines, substituted aldehydes Ambient, aqueous medium Green, simple, mild conditions 70–85
Sequential Kornblum oxidation + Biginelli Benzyl halide, urea, β-ketoester Microwave, 80 °C, DMSO Catalyst-free, fast, one-pot Not specified

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of 7-benzyl-2-[2-(4-hydroxy-3-nitrophenyl)ethenyl]-pyrido[3,4-d]pyrimidin-4-ol?

  • Methodology : Begin with multi-step synthesis involving condensation of substituted benzyl amines with pyrimidine precursors. Use palladium-catalyzed coupling (e.g., Heck reaction) for the ethenyl linkage . Optimize reaction conditions (temperature, solvent polarity, catalyst loading) to enhance regioselectivity. Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) . Monitor reaction progress using TLC and confirm purity via HPLC (>95%) .

Q. How can the structure of this compound be rigorously characterized?

  • Methodology : Perform 1H/13C NMR to assign aromatic protons and confirm substitution patterns (e.g., benzyl and nitrophenyl groups). Use FT-IR to identify hydroxyl (-OH) and nitro (-NO2) stretches. Validate the core pyrido[3,4-d]pyrimidine scaffold via X-ray crystallography (if single crystals are obtainable) . Mass spectrometry (HRMS-ESI ) provides molecular ion confirmation .

Q. What analytical techniques resolve discrepancies in spectral data during characterization?

  • Methodology : Cross-validate using 2D NMR (COSY, HSQC) to resolve overlapping signals. For ambiguous NOE interactions, conduct ROESY experiments. If crystallography fails, use DFT calculations to predict NMR/IR spectra and compare with experimental data .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

  • Methodology : Synthesize analogs with modifications to the benzyl, nitrophenyl, or pyrimidine moieties. Test in vitro against target enzymes (e.g., kinases) using fluorescence-based assays. Assess cytotoxicity via MTT assays in cancer cell lines (e.g., HeLa, MCF-7). Correlate substituent electronic properties (Hammett constants) with IC50 values .

Q. What mechanistic insights can be gained from studying its interaction with biological targets?

  • Methodology : Perform molecular docking (AutoDock Vina) against crystallographic protein structures (e.g., EGFR kinase). Validate binding via surface plasmon resonance (SPR) to measure dissociation constants (KD). Use isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔH, ΔS) .

Q. How can conflicting data on its solubility/stability be resolved for pharmacological applications?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Evaluate solubility in DMSO/PBS mixtures using UV-Vis spectroscopy . For low solubility, design prodrugs (e.g., ester derivatives) and compare hydrolysis rates .

Q. What strategies mitigate synthetic byproducts during scale-up?

  • Methodology : Use DoE (Design of Experiments) to identify critical parameters (e.g., stirring rate, reagent stoichiometry). Employ flow chemistry for controlled mixing and heat dissipation. Characterize byproducts via LC-MS and optimize quenching/purification steps .

Data Contradiction Analysis

Q. How to address inconsistencies in reported biological activity across studies?

  • Methodology : Re-evaluate assay conditions (e.g., cell line authenticity, serum concentration). Perform dose-response curves in triplicate with internal controls (e.g., staurosporine for cytotoxicity). Compare results under standardized protocols (CLSI guidelines) .

Q. Why do computational predictions sometimes conflict with experimental binding affinities?

  • Methodology : Refine docking models using MD simulations (AMBER) to account for protein flexibility. Incorporate solvent effects (implicit/explicit water models). Validate with mutagenesis studies to identify critical binding residues .

Tables for Key Data

Property Technique Typical Results Reference
Synthetic YieldHPLC65–78% (optimized conditions)
Aqueous SolubilityUV-Vis (PBS, pH 7.4)<10 µg/mL
Cytotoxicity (IC50)MTT assay (MCF-7)2.3 ± 0.5 µM
Binding Affinity (KD)SPR120 nM (EGFR kinase)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。